molecular formula C21H15Cl3N2O2 B11998100 3,4-dichloro-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide

3,4-dichloro-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide

Cat. No.: B11998100
M. Wt: 433.7 g/mol
InChI Key: FEYIFQBSMYPNGI-BRJLIKDPSA-N
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Description

3,4-dichloro-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide typically involves a multi-step process. One common method includes the condensation of 3,4-dichlorobenzoyl chloride with 4-[(4-chlorophenyl)methoxy]aniline under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

3,4-dichloro-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dichloroaniline
  • 3,4-dichlorobenzamide
  • 3,4-dichloroacetanilide

Uniqueness

Compared to similar compounds, 3,4-dichloro-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H15Cl3N2O2

Molecular Weight

433.7 g/mol

IUPAC Name

3,4-dichloro-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide

InChI

InChI=1S/C21H15Cl3N2O2/c22-17-6-1-15(2-7-17)13-28-18-8-3-14(4-9-18)12-25-26-21(27)16-5-10-19(23)20(24)11-16/h1-12H,13H2,(H,26,27)/b25-12+

InChI Key

FEYIFQBSMYPNGI-BRJLIKDPSA-N

Isomeric SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC(=C(C=C3)Cl)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C=NNC(=O)C3=CC(=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

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